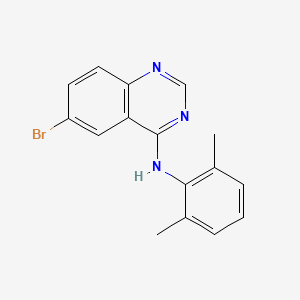

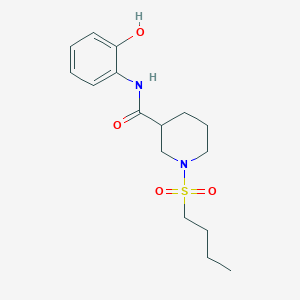

![molecular formula C18H22N2O5 B5554345 5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to "5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one" involves multi-step chemical reactions that build the complex structure from simpler precursors. For instance, cyclization reactions of bis(cyanophenyl)propionitriles have led to the synthesis of amino-dimethoxy-indeno-isoquinolinones, showcasing the steps towards complex isoquinoline derivatives (Ando, Tokoroyama, & Kubota, 1974). Such synthetic pathways typically involve reactions under specific conditions to achieve the desired molecular architecture, highlighting the intricate process of constructing such compounds.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by specific arrangements of atoms and functional groups that define their chemical behavior. Studies on related molecules, such as benzylisoquinoline alkaloids derived from natural sources, provide insights into the structural aspects of these compounds, including their NMR data and spectroscopic characteristics (Pudjiastuti et al., 2010). These structural analyses are crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving isoquinoline derivatives often lead to the formation of novel compounds with distinct chemical properties. For example, the dehydrative C-C and C-N coupling reactions between oximines and alkynes have been utilized to synthesize isoquinolines, indicating the versatility of these molecules in chemical synthesis (Zhang et al., 2011). These reactions underscore the compound's ability to undergo transformations that enhance its complexity and potential for various applications.

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular makeup. While specific data on "5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one" are not directly available, research on similar compounds provides a foundation for understanding these properties. For example, the synthesis and crystal structure analysis of dimethoxy-thiazolo-isoquinolinones offer insights into the physical characteristics that can be expected from similar isoquinoline compounds (Rozwadowska, Sulima, & Gzella, 2002).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including their reactivity, stability, and interactions with other chemical entities, are influenced by their structural features. The synthesis of methoxylated isoquinolinium derivatives as ligands for serotonin receptors demonstrates the chemical versatility of these compounds and their potential for interaction with biological molecules (Graulich et al., 2006). Such studies highlight the compound's applicability in various chemical and pharmaceutical contexts.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of related isoquinoline derivatives demonstrates the compound's utility in creating complex molecular frameworks. For instance, derivatives have been synthesized as part of formal total syntheses of marine alkaloids like batzelline C and isobatzelline C, showing the compound's relevance in synthetic organic chemistry (Roberts et al., 1996).

- Studies on weak interactions in barbituric acid derivatives reveal the compound's potential in forming stable intermolecular complexes, highlighting its role in understanding molecular interactions (Khrustalev et al., 2008).

Pharmacological Applications

- Research on the microtubule-targeting anti-breast cancer drug EM015, which is related to the compound , showcases its potential in cancer treatment. EM015 demonstrates potent anti-cancer properties with minimal toxicity, illustrating the compound's relevance in developing new therapeutic agents (Aneja et al., 2006).

Biological Studies

- New aporphine alkaloids isolated from Thalictrum foetidum, structurally related to the target compound, have shown selective cytotoxicity against glioma stem cells. This finding underscores the compound's potential in researching cancer stem cell-targeted therapies (Ding et al., 2019).

Metabolic Studies

- Investigations into the metabolism of P-glycoprotein inhibitors related to the target compound reveal insights into its biotransformation. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic potential of related compounds (Paek et al., 2006).

Propiedades

IUPAC Name |

5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-23-12-6-8-19(10-12)16(21)11-20-9-7-13-14(18(20)22)4-5-15(24-2)17(13)25-3/h4-5,7,9,12H,6,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDIELQNUPHDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)CN2C=CC3=C(C2=O)C=CC(=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

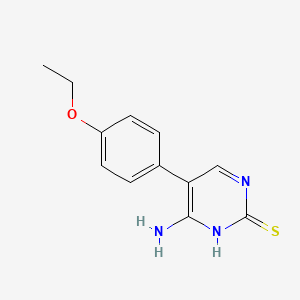

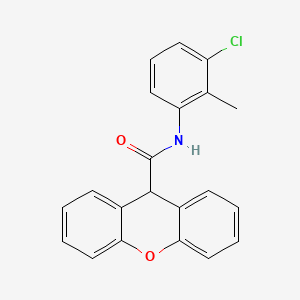

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

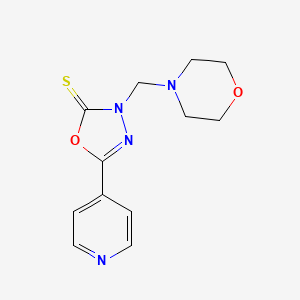

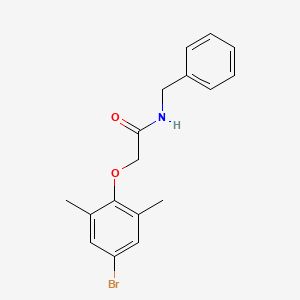

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

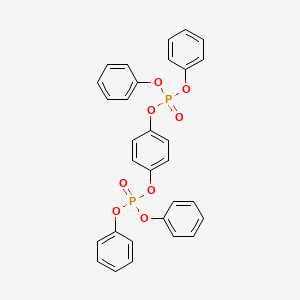

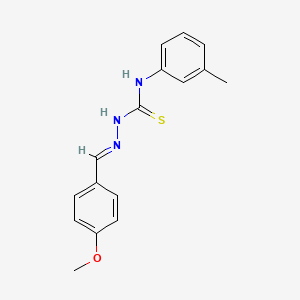

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)